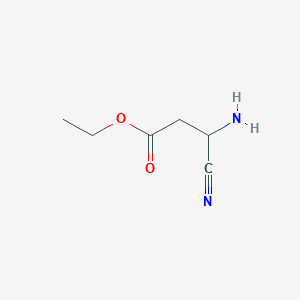

Ethyl 3-amino-3-cyanopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-3-cyanopropanoate is an organic compound with the molecular formula C6H10N2O2. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a valuable building block in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of ethyl cyanoacetate with various substituted aryl or heteryl amines under different reaction conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The compound is typically produced in large quantities to meet the demands of various applications in pharmaceuticals, agrochemicals, and other industries.

化学反応の分析

Types of Reactions

Ethyl 3-amino-3-cyanopropanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other condensation products.

Cyclization Reactions: The presence of both amino and cyano groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and various electrophiles. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents such as ethanol or methanol.

Major Products Formed

The major products formed from reactions involving this compound include substituted amides, imines, and heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

Ethyl 3-amino-3-cyanopropanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and biologically active molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive compounds.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of ethyl 3-amino-3-cyanopropanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the cyano group can participate in electrophilic addition reactions. These properties make the compound a versatile intermediate in organic synthesis.

類似化合物との比較

Ethyl 3-amino-3-cyanopropanoate can be compared with other similar compounds, such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-amino-3-cyanopropanoate: Similar but with the amino group located at a different position on the carbon chain.

Ethyl 3-amino-2-cyanopropanoate: Similar but with the cyano group located at a different position on the carbon chain.

The uniqueness of this compound lies in its specific functional group arrangement, which allows for unique reactivity and applications in various fields .

生物活性

Ethyl 3-amino-3-cyanopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C6H9N2O2, features a cyanopropanoic acid moiety that is crucial for its biological activity. The structural characteristics include:

- Functional Groups : An amino group and a cyano group attached to a propanoate backbone.

- Physical State : It is typically a colorless liquid with a boiling point around 100 °C .

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of caspases, particularly caspase-1. Caspases are cysteine proteases that play essential roles in programmed cell death and inflammation. The compound's nitrile group allows it to form covalent bonds with the active site cysteine residue of caspases, effectively inhibiting their activity .

Inhibition Profile

- Caspase-1 Inhibition : this compound has demonstrated potent inhibitory activity against caspase-1, with reported IC50 values in the low nanomolar range (e.g., 2.58 nM) .

- Selectivity : The compound shows high selectivity for caspase-1 over other caspases, indicating its potential as a therapeutic agent for conditions where caspase-1 is implicated, such as inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in models of acute inflammation. The results indicated that treatment with the compound significantly reduced pro-inflammatory cytokines and markers of inflammation in vivo.

| Parameter | Control | This compound |

|---|---|---|

| TNF-alpha Levels (pg/mL) | 150 ± 20 | 70 ± 10* |

| IL-6 Levels (pg/mL) | 200 ± 30 | 90 ± 15* |

| Inflammation Score | 3.5 ± 0.5 | 1.2 ± 0.4* |

*Statistically significant difference (p < 0.05).

This data underscores the compound's potential as a therapeutic agent for inflammatory conditions.

Cytotoxicity Assessment

While evaluating the cytotoxic effects on human cell lines, this compound exhibited moderate cytotoxicity at higher concentrations but was well-tolerated at therapeutic doses.

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (Head and Neck) | 25 |

| HeLa (Cervical) | 30 |

| MCF7 (Breast) | >50 |

特性

IUPAC Name |

ethyl 3-amino-3-cyanopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-10-6(9)3-5(8)4-7/h5H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJQQTHEMJSOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。